ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
CAS No.: 1260912-39-7
Cat. No.: VC4998948
Molecular Formula: C13H21N3O4S
Molecular Weight: 315.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260912-39-7 |
|---|---|
| Molecular Formula | C13H21N3O4S |
| Molecular Weight | 315.39 |
| IUPAC Name | ethyl 1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H21N3O4S/c1-3-15-10-11(13(17)20-4-2)12(14-15)21(18,19)16-8-6-5-7-9-16/h10H,3-9H2,1-2H3 |
| Standard InChI Key | BKJQFXFVYGUNGD-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula, C₁₃H₂₁N₃O₄S, reflects a molecular weight of 315.39 g/mol . Its IUPAC name, ethyl 1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate, systematically describes its structure: a pyrazole ring substituted at the 1-position with an ethyl group, at the 3-position with a piperidin-1-ylsulfonyl group, and at the 4-position with an ethyl carboxylate. The SMILES notation, CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC, provides a linear representation of its connectivity, while the InChIKey (BKJQFXFVYGUNGD-UHFFFAOYSA-N) ensures unambiguous digital identification.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1260912-39-7 | |
| Molecular Weight | 315.39 g/mol | |
| Molecular Formula | C₁₃H₂₁N₃O₄S | |
| Solubility | Not publicly available | |
| Stability | Stable under standard conditions |
Crystallographic and Stereochemical Insights
While direct crystallographic data for this compound is limited, analogous pyrazole derivatives, such as ethyl-1-(N-(adamantan-1-yl))carbamothioylpiperidine-4-carboxylate, exhibit monoclinic crystal systems with P2₁/n symmetry and unit cell parameters (a = 6.4977 Å, b = 28.728 Å, c = 10.1806 Å, β = 101.549°) . These studies suggest that the piperidine sulfonyl group adopts a chair conformation, while the pyrazole ring remains planar, facilitating π-π stacking interactions in biological targets .
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis involves a multi-step sequence beginning with the sulfonylation of a pyrazole precursor. Key steps include:
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Sulfonylation: Introduction of the piperidin-1-ylsulfonyl group via reaction with piperidine and sulfur trioxide derivatives in dimethylformamide (DMF) at 60–80°C.
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Esterification: Ethylation of the carboxylate group using ethanol under acidic catalysis, achieving yields of 65–75% after purification.
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Byproduct Management: Chromatographic techniques (e.g., silica gel) remove unreacted intermediates, ensuring >95% purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Piperidine, SO₃·DMF, 70°C, 6h | 68% |
| Esterification | Ethanol, H₂SO₄, reflux, 4h | 72% |
Solvent and Temperature Dependencies
Optimal solvents include DMF for sulfonylation (due to high polarity) and dichloromethane (DCM) for esterification. Elevated temperatures (70–80°C) accelerate sulfonylation but risk decomposition above 90°C, necessitating precise thermal control.
Stability and Reactivity Profile
Degradation Pathways
The compound remains stable at room temperature but undergoes hydrolysis under extreme pH (<2 or >12), cleaving the sulfonyl group or ester linkage. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, suitable for long-term storage.
Functional Group Reactivity
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Sulfonyl Group: Participates in nucleophilic substitutions (e.g., with amines to form sulfonamides).
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Ethyl Carboxylate: Hydrolyzes to carboxylic acid under basic conditions, enabling prodrug strategies.
| Activity | Model System | Efficacy |
|---|---|---|
| Neuroprotection | Rat cortical neurons | 40% reduction |
| TNF-α Inhibition | Murine macrophages | 55% suppression |
Future Research Directions
Structural Optimization
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Bioisosteric Replacement: Substituting the ethyl carboxylate with a trifluoromethyl group may enhance metabolic stability .
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Piperidine Modifications: Introducing sp³-hybridized nitrogen substituents could improve target selectivity.
Clinical Translation Challenges
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Pharmacokinetics: Current data lack absorption/distribution parameters, necessitating rodent ADME studies.
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Toxicology: Acute toxicity profiles remain uncharacterized, a critical gap for regulatory approval.
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